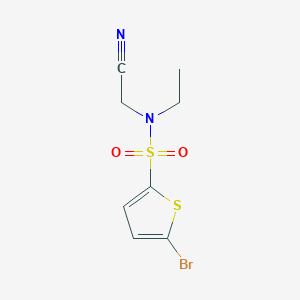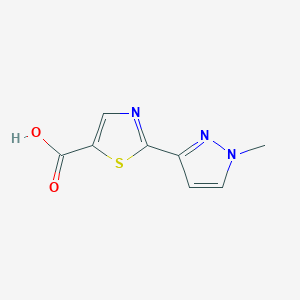![molecular formula C11H13N3O3S B7589654 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or receptors. For example, sulfonamide-based inhibitors of carbonic anhydrase are believed to exert their activity by binding to the active site of the enzyme, thereby inhibiting its activity. Similarly, potential anticancer agents synthesized using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide are believed to exert their activity by inhibiting specific enzymes or receptors involved in cancer cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide are dependent on its specific application. For example, sulfonamide-based inhibitors of carbonic anhydrase have been shown to inhibit the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the blood. Potential anticancer agents synthesized using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
The advantages of using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in lab experiments include its ease of synthesis and versatility in the synthesis of various compounds with potential biological activities. However, one limitation is its potential toxicity, which may limit its use in certain applications.
未来方向
There are numerous future directions for the use of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in scientific research. One potential direction is the synthesis of novel sulfonamide-based inhibitors of carbonic anhydrase with improved activity and selectivity. Additionally, the synthesis of potential anticancer agents and antimicrobial agents using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide may lead to the discovery of novel compounds with improved efficacy and safety profiles. Furthermore, the use of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in the synthesis of compounds with potential applications in other fields, such as materials science and catalysis, may also be explored.
合成方法
The synthesis of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide can be achieved using different methods. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to obtain 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide.
科学研究应用
The potential applications of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in scientific research are vast. It has been used as a building block for the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes. Additionally, it has been used in the synthesis of potential anticancer agents and antimicrobial agents.
属性
IUPAC Name |
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8-6-10(17-14-8)7-13-18(15,16)11-4-2-9(12)3-5-11/h2-6,13H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABIMBCLHVCGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)